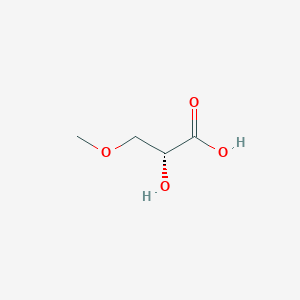
(R)-2-Hydroxy-3-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Hydroxy-3-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the reaction, ensuring the production of the desired enantiomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the other untouched.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-3-methoxypropanoic acid often involves the fermentation of renewable resources using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound in high yields under controlled conditions. The fermentation process is followed by purification steps to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Hydroxy-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-2-oxopropanoic acid.
Reduction: The carbonyl group can be reduced back to the hydroxyl group, regenerating the original compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 3-Methoxy-2-oxopropanoic acid.
Reduction: Regeneration of ®-2-Hydroxy-3-methoxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Hydroxy-3-methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of ®-2-Hydroxy-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl and methoxy groups play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Lactic Acid: Similar in structure but lacks the methoxy group.
Glycolic Acid: Contains a hydroxyl group but lacks the methoxy group and has a simpler structure.
3-Methoxypropanoic Acid: Similar but lacks the hydroxyl group.
Uniqueness: ®-2-Hydroxy-3-methoxypropanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. Its chiral nature also adds to its uniqueness, making it valuable in applications requiring specific enantiomers.
Propriétés
Formule moléculaire |
C4H8O4 |
|---|---|
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-3-methoxypropanoic acid |
InChI |
InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
Clé InChI |
JFISKVPZHADVPM-GSVOUGTGSA-N |
SMILES isomérique |
COC[C@H](C(=O)O)O |
SMILES canonique |
COCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


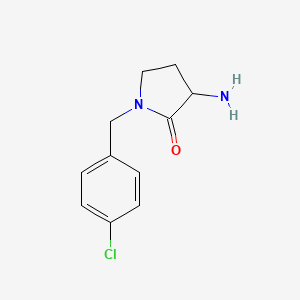

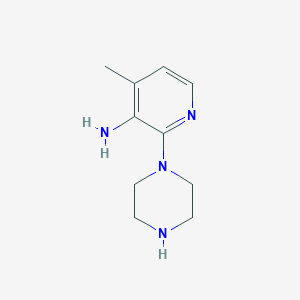
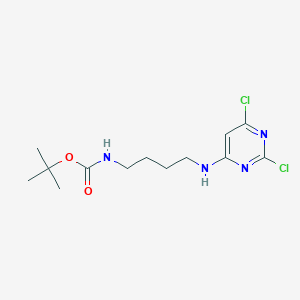

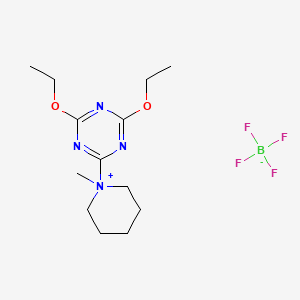
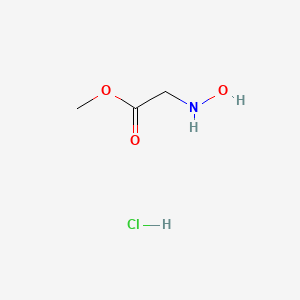
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)

![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-](/img/structure/B12849314.png)
![2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol](/img/structure/B12849315.png)
![(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone](/img/structure/B12849324.png)
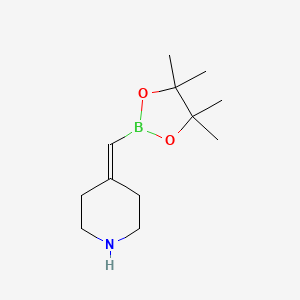
![(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12849339.png)
